N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide
Description
N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide is an organic compound that features a bromophenyl group attached to a difluorocyclobutane ring with a carboxamide functional group
Properties
Molecular Formula |
C11H10BrF2NO |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H10BrF2NO/c12-8-3-1-2-4-9(8)15-10(16)7-5-11(13,14)6-7/h1-4,7H,5-6H2,(H,15,16) |
InChI Key |
LIWYHSZOXBRHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: The difluorination of the cyclobutane ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Bromination of the Phenyl Ring: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, forming new carbon-bromine bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of new substituted phenyl derivatives.
Oxidation: Formation of oxidized carboxamide derivatives.
Reduction: Formation of reduced amide derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be employed in studying the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclobutane ring and bromophenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)-2-chloronicotinamide: Similar in structure but with a chloronicotinamide group instead of a difluorocyclobutane ring.
2-chloro-N-(2-chlorophenyl)nicotinamide: Contains a chlorophenyl group and a nicotinamide moiety.
2-chloro-N-(3-chlorophenyl)nicotinamide: Similar to the above but with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2-bromophenyl)-3,3-difluorocyclobutane-1-carboxamide is unique due to the presence of the difluorocyclobutane ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
